2,5-anhydro-D-glucitol

Enzyme inhibition Phosphofructokinase Glycolysis

Researchers probing PFK anomeric preference require authentic 2,5-anhydro-D-glucitol-the obligatory precursor to 2,5-anhydro-D-glucitol-6-phosphate (Ki=0.34 mM, α-furanose mimic). Substitution with 1,5-anhydro or mannitol isomers abolishes target affinity. This lot provides: • ≥98% purity, enabling reproducible phosphorylation to bisphosphate inhibitors. • Direct compatibility with (1→6)-polymerization for chiral HPLC phases and Cs⁺/Na⁺-selective membranes. • Bulk supply from multiple audited sources with ambient-shipped, research-use-only logistics.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 27826-73-9
Cat. No. B014351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-anhydro-D-glucitol
CAS27826-73-9
Synonyms2,5-Anhydro-D-sorbitol;  2,5-Anhydrosorbitol; 
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)CO)O)O)O
InChIInChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1
InChIKeyMCHWWJLLPNDHGL-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Anhydro-D-glucitol Overview


2,5-Anhydro-D-glucitol (AhG) is a naturally occurring sugar alcohol and an anhydrohexitol derivative, classified as a fructose analog due to its tetrahydrofuran ring structure. It is a fungal phytotoxin produced by Fusarium solani and functions as a precursor that requires enzymatic phosphorylation to exert its biological activity [1]. The compound serves as a critical intermediate for synthesizing phosphorylated derivatives used as enzyme inhibitors and allosteric modulators in glycolysis research , as well as a monomer for constructing chiral stationary phases in HPLC and ion-binding polymers [2].

Glycolysis probe Prodrug activation & kinase inhibitor synthesis
Chiral material Monomer for HPLC chiral stationary phases
Ionophore scaffold Tunable cation-binding polymer platform
Stereochemical probe Anomeric enzyme site discrimination studies

Why 2,5-Anhydro-D-glucitol Is Irreplaceable


Substituting 2,5-anhydro-D-glucitol with a close structural analog, such as 1,5-anhydro-D-glucitol or 2,5-anhydro-D-mannitol, fundamentally alters biological and physicochemical outcomes. Unlike the 1,5-anhydro isomer, which is a metabolically inert glycemic marker [1], 2,5-anhydro-D-glucitol undergoes bioactivation by glycolytic kinases to form a potent bisphosphate inhibitor [2]. Furthermore, its stereochemistry dictates distinct enzyme binding: the 2,5-anhydro-D-glucitol core mimics the α-anomer of fructose-6-phosphate, conferring specific competitive inhibition of phosphofructokinase (PFK), whereas the 2,5-anhydro-D-mannitol core mimics the β-anomer and acts as an alternate substrate [3]. In polymer applications, the hydroxyl group pattern on the 2,5-anhydro core governs solubility and metal cation selectivity, with alkyl-substituted derivatives exhibiting tunable hydrophobicity and specific Cs+/Na+ discrimination ratios that cannot be replicated by other anhydroalditol backbones [4]. These functional divergences necessitate precise compound selection based on validated, context-specific data rather than class-level assumptions.

1,5‑Anhydro‑D‑glucitol is a metabolically inert glycemic marker and may not support glycolytic inhibition studies.

2,5‑Anhydro‑D‑mannitol acts as an alternate PFK substrate (not inhibitor) which can shift experimental outcomes.

Other anhydroalditol backbones alter polymer solubility and cation selectivity, limiting direct material substitution.

Quantitative Evidence for 2,5-Anhydro-D-glucitol


Aldolase Inhibition by AhG-1,6-bisP

2,5-Anhydro-D-glucitol (AhG) is a prodrug that requires phosphorylation to AhG-1,6-bisphosphate to act as a competitive inhibitor of fructose-1,6-bisphosphate aldolase. Compared to the native substrate, fructose-1,6-bisphosphate (Fru-1,6-bisP), AhG-1,6-bisP exhibits a Ki value of 103 μM and an I50 of 570 μM [1]. This represents a 184-fold higher potency than Fru-1,6-bisP, which has a Ki of 1.4 × 10⁻⁶ M (1.4 μM) [2].

AhG‑1,6‑bisP Aldolase Ki
Head‑to‑head
AhG‑1,6‑bisP Ki = 103 µM vs. native Fru‑1,6‑bisP Ki = 1.4 µM (reported 74‑fold difference in Ki values)
Supports aldolase inhibitor assay context; higher Ki indicates lower affinity
Potency interpretation requires careful anomer consideration
Enzyme inhibition Phosphofructokinase Glycolysis

PFK Inhibition: α-Anomer Selectivity

The phosphorylated derivative 2,5-anhydro-D-glucitol-6-phosphate acts as a competitive inhibitor of phosphofructokinase (PFK) with a Ki of 0.34 mM, specifically mimicking the α-anomer of D-fructose-6-phosphate. In contrast, 2,5-anhydro-D-mannitol-1-phosphate (structurally identical to 2,5-anhydro-D-mannitol-6-P), which mimics the β-anomer, functions as an alternate substrate with a Km of 0.41 mM and a Vmax of 87% relative to fructose-6-P [1].

PFK α/β Anomer Selectivity
Head‑to‑head
AhG‑6‑P: Ki 0.34 mM (inhibitor) vs. AhM‑1‑P: Km 0.41 mM, Vmax 87% (substrate)
Provides α‑anomer inhibitor vs. β‑anomer substrate framework for PFK studies
Anomeric binding mode affects experimental design
Phosphofructokinase Enzyme kinetics Anomeric specificity

Polymer Solubility Tuning via Alkyl Substitution

Polymers derived from (1→6)-2,5-anhydro-D-glucitol exhibit tunable solubility based on 3,4-di-O-alkyl substitution. (1→6)-2,5-Anhydro-3,4-di-O-pentyl-D-glucitol (2b) and the corresponding 3,4-di-O-decyl derivative (2c) are soluble in n-hexane, CHCl3, and THF, but insoluble in water. This sharply contrasts with (1→6)-2,5-anhydro-3,4-di-O-methyl-D-glucitol (2a), which displays amphiphilic solubility [1].

Polymer Solubility Control
Context‑dependent
3,4‑di‑O‑pentyl/decyl: organic‑soluble; 3,4‑di‑O‑methyl: amphiphilic
Organic solubility supports non‑aqueous HPLC chiral stationary phase fabrication
Alkyl substitution governs hydrophobicity and column packing
Polymer chemistry Cation binding Chiral stationary phases

Tunable K+/Na+ Selectivity by Alkyl Chain Length

The (1→6)-2,5-anhydro-D-glucitol polymer backbone serves as a scaffold for tunable cation binding. The K+/Na+ extraction selectivity ratio increases with alkyl chain length: 4.6 for 3,4-di-O-methyl (2a), 5.1 for 3,4-di-O-pentyl (2b), and 7.1 for 3,4-di-O-decyl (2c). Overall cation-binding selectivity follows the order Cs+ > Rb+ > K+ ≫ Na+ > Li+ for all derivatives [1].

K⁺/Na⁺ Extraction Selectivity
Cross‑study comparable
K⁺/Na⁺ ratio: 4.6 (methyl) → 5.1 (pentyl) → 7.1 (decyl)
Chain‑length‑dependent selectivity for ion‑sensor design
Cs⁺ > Rb⁺ > K⁺ ≫ Na⁺ order maintained across derivatives
Ionophore Metal cation extraction Macromolecular recognition

Fructose-1,6-bisphosphatase Inhibition by AhG-1,6-diP

Both 2,5-anhydro-D-glucitol 1,6-diphosphate and 2,5-anhydro-D-mannitol 1,6-diphosphate are potent inhibitors of bovine hepatic fructose-1,6-bisphosphatase, with Ki values of 5.5 × 10⁻⁷ M (0.55 μM) and 3.3 × 10⁻⁸ M (0.033 μM), respectively. Both are lower than the Km of 1.4 × 10⁻⁶ M (1.4 μM) for the natural substrate fructose 1,6-diphosphate [1]. Notably, 2,5-anhydro-D-glucitol 1,6-diphosphate mimics the α-anomer of the substrate, while the mannitol analog mimics the β-anomer, providing complementary tools for probing anomeric binding preferences [2].

FBPase Anomer Probe Set
Reported
AhG‑1,6‑diP Ki 0.55 µM; AhM‑1,6‑diP Ki 0.033 µM (both
Anomer‑selective probe set for FBPase binding studies
Glucitol vs. mannitol core defines α/β preference
Fructose-1,6-bisphosphatase Allosteric regulation Substrate analog

Applications of 2,5-Anhydro-D-glucitol


PFK Anomeric Specificity Studies

For researchers investigating the anomeric specificity of phosphofructokinase, 2,5-anhydro-D-glucitol is the essential starting material for synthesizing 2,5-anhydro-D-glucitol-6-phosphate. This derivative acts as a competitive inhibitor with Ki = 0.34 mM, specifically targeting the α-furanose binding mode of fructose-6-phosphate. This allows direct comparison with 2,5-anhydro-D-mannitol-1-P, which acts as a substrate (Km = 0.41 mM, Vmax = 87%) for the β-anomer binding mode [1]. Using both analogs in parallel experiments provides a validated, quantitative framework for dissecting PFK's anomeric binding preferences.

Organic-Soluble Chiral Stationary Phases for HPLC

When developing chiral stationary phases for HPLC enantiomeric separations, the (1→6)-2,5-anhydro-D-glucitol polymer backbone with 3,4-di-O-pentyl or 3,4-di-O-decyl substitution is recommended over the methyl-substituted analog. The pentyl and decyl derivatives are soluble in n-hexane, CHCl3, and THF, but insoluble in water [2], enabling column packing using organic solvents and preventing stationary phase swelling during non-aqueous mobile phase operation. This solubility profile, derived from the 2,5-anhydro-D-glucitol core structure, is critical for achieving reproducible resolution of racemic compounds.

Fructose-1,6-bisphosphatase Inhibitor Synthesis

2,5-Anhydro-D-glucitol is the required precursor for synthesizing 2,5-anhydro-D-glucitol 1,6-diphosphate, a well-characterized competitive inhibitor of bovine hepatic fructose-1,6-bisphosphatase (Ki = 5.5 × 10⁻⁷ M). When paired with 2,5-anhydro-D-mannitol 1,6-diphosphate (Ki = 3.3 × 10⁻⁸ M), researchers gain a matched set of probes to distinguish α-anomer versus β-anomer binding preferences at the enzyme's active site [3]. This compound-specific differentiation is essential for structure-activity relationship (SAR) studies and allosteric mechanism elucidation.

Tunable Cation-Selective Membranes

For designing ion-selective membranes or sensors where discrimination between K+ and Na+ is required, the (1→6)-2,5-anhydro-D-glucitol polymer scaffold provides tunable selectivity. By varying the 3,4-di-O-alkyl chain length from methyl to decyl, the K+/Na+ extraction ratio increases from 4.6 to 7.1 [2]. This predictable, structure-property relationship enables rational material design, with the 2,5-anhydro-D-glucitol backbone serving as the essential chiral and structural template that cannot be substituted with other anhydroalditols without losing the documented selectivity trends.

Application
Selection Property
Validation Focus
PFK anomer binding studies
α‑anomer inhibitor vs. β‑anomer substrate profile
Anomeric binding mode interpretation
HPLC chiral stationary phases
Organic‑soluble polymer backbone (pentyl/decyl)
Non‑aqueous column packing and enantiomeric resolution
FBPase structure‑activity studies
α‑anomer diphosphate inhibitor scaffold
Anomeric binding preference at allosteric site
Ion‑selective membrane/sensor design
Tunable K⁺/Na⁺ selectivity via alkyl substitution
Cs⁺/K⁺ discrimination and selectivity trends

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